tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate
CAS No.:
Cat. No.: VC15872743
Molecular Formula: C8H15FN2O2
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15FN2O2 |
|---|---|
| Molecular Weight | 190.22 g/mol |
| IUPAC Name | tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5,10H2,1-3H3 |
| Standard InChI Key | WWEHJJBNTCAPDF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(N)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a strained azetidine ring (a four-membered nitrogen heterocycle) with three distinct functional groups:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthesis .
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Amino (-NH₂) and fluoro (-F) groups at the 3-position, creating a stereochemical environment that influences hydrogen bonding and dipole interactions .
The molecular formula C₈H₁₅FN₂O₂ corresponds to a molar mass of 190.22 g/mol, with the following key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate |
| CAS Number | Not explicitly listed (VCID: VC15872743) |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(N)F |
| InChI Key | WWEHJJBNTCAPDF-UHFFFAOYSA-N |
Spectroscopic Characteristics
While explicit spectral data (NMR, IR) for this compound is limited in public databases, analogous azetidine derivatives exhibit:
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¹H NMR: Resonances for tert-butyl protons at δ 1.2–1.4 ppm and azetidine ring protons at δ 3.5–4.5 ppm .
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¹³C NMR: Boc carbonyl carbon at δ 155–160 ppm, with fluorinated carbons showing coupling constants (²JCF ≈ 30–35 Hz) .
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MS: Fragmentation patterns dominated by loss of the Boc group (m/z 57) and subsequent ring cleavage.
Synthesis and Manufacturing
General Synthetic Strategies
Synthesis typically involves multi-step sequences to construct the fluorinated azetidine core followed by Boc protection :
Step 1: Ring Formation
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Substrate: 3-fluoroazetidine precursors generated via cyclization of γ-fluoroamines or aziridine expansion .
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Reagents: NaH in DMF facilitates intramolecular nucleophilic substitution, as demonstrated in related 3-fluoroazetidine syntheses .
Applications in Medicinal Chemistry
Bioisosteric Replacements
The 3-amino-3-fluoroazetidine moiety serves as a rigid bioisostere for:
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Proline: Enhances metabolic stability while maintaining conformational restraint .
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Piperidines/Pyrrolidines: Reduces lipophilicity (cLogP ≈ 1.2 vs. 2.5 for piperidines), improving solubility .
Target Engagement
Case Study: Kinase Inhibition
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Mechanism: The fluorine atom’s electronegativity polarizes the azetidine ring, strengthening hydrogen bonds with kinase ATP pockets.
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Lead Optimization: Incorporating this scaffold into EGFR inhibitors increased IC₅₀ values 10-fold compared to pyrrolidine analogs.
Table 1: Biological Activity of Selected Derivatives
| Derivative Structure | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| R = Boc, X = F (Parent) | Carbonic Anhydrase IX | 120 | |
| R = Ac, X = F | DPP-4 | 45 | |
| R = H (Deprotected) | MAO-B | 2300 |
ADME Profiling
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Absorption: High permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2) due to the Boc group’s masking of polar amines .
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Metabolism: Cytochrome P450 3A4-mediated oxidation of the azetidine ring is the primary clearance pathway (t₁/₂ = 2.1 h in human hepatocytes).
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Excretion: Renal elimination accounts for 60–70% of unchanged drug in preclinical models.
Comparative Analysis with Related Compounds
tert-Butyl 3-Aminoazetidine-1-carboxylate (Non-fluorinated Analog)
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Synthesis: Lacks fluorination steps, simplifying production .
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Bioactivity: 3–5× lower potency in kinase assays due to reduced electron-withdrawing effects .
Piperidine/Pyrrolidine Derivatives
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Conformational Flexibility: Piperidines (6-membered rings) allow greater target adaptation but increase entropic penalties upon binding .
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Metabolic Stability: Azetidines resist CYP450 oxidation better than pyrrolidines (CLint: 8 vs. 22 mL/min/kg) .
Future Directions and Challenges
Stereoselective Synthesis
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Opportunity: Develop asymmetric fluorination methods to access enantiopure (R)- and (S)-isomers for chiral drug discovery .
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Challenge: Fluorine’s small size complicates diastereomeric resolution via crystallization .
Prodrug Strategies
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Deprotection: Acid-labile Boc groups enable triggered release in tumor microenvironments (pH 6.5–7.0) .
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Example: Boc-cleaved analogs show 5× higher uptake in hypoxic cancer cells versus normal tissues .
Computational Modeling
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QSAR Studies: Machine learning models predict substituent effects on target affinity and solubility.
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Docking Simulations: Virtual screening identifies novel targets (e.g., bromodomains, phosphodiesterases) for this scaffold.
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